molecular formula C17H18N2O3 B5154210 N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide

N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B5154210
M. Wt: 298.34 g/mol
InChI Key: HPZSMJWZKJBVGV-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide is an organic compound with the molecular formula C17H18N2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological effects. Additionally, the amide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both a nitro group and a butan-2-yl group provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-12(2)13-4-8-15(9-5-13)18-17(20)14-6-10-16(11-7-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZSMJWZKJBVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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